Sulfanylideneacetaldehyde
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Overview
Description
Sulfanylideneacetaldehyde is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) bonded to a sulfur atom and a hydrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfanylideneacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of primary alcohols. For instance, the Swern oxidation method uses dimethyl sulfoxide (DMSO) and oxalyl chloride to oxidize primary alcohols to aldehydes . Another method involves the ozonolysis of alkenes, where the double bond of an alkene is cleaved to form aldehydes .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic oxidation of sulfur-containing compounds. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Sulfanylideneacetaldehyde undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), primary amines (RNH2)
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted aldehydes
Scientific Research Applications
Sulfanylideneacetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of sulfanylideneacetaldehyde involves its interaction with nucleophilic sites on biological macromolecules. The carbonyl group (C=O) is highly reactive and can form covalent bonds with nucleophilic residues such as amino acids in proteins . This interaction can lead to the formation of stable adducts, which may alter the function of the target molecules .
Comparison with Similar Compounds
Sulfanylideneacetaldehyde can be compared with other aldehydes and sulfur-containing compounds:
Aldehydes: Similar to other aldehydes, it contains a carbonyl group (C=O) bonded to a hydrogen atom.
List of Similar Compounds
- Formaldehyde (HCHO)
- Acetaldehyde (CH3CHO)
- Propionaldehyde (C2H5CHO)
- Thiolacetaldehyde (CH3CH2SH)
This compound stands out due to its unique combination of sulfur and aldehyde functionalities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
82563-94-8 |
---|---|
Molecular Formula |
C2H2OS |
Molecular Weight |
74.10 g/mol |
IUPAC Name |
2-sulfanylideneacetaldehyde |
InChI |
InChI=1S/C2H2OS/c3-1-2-4/h1-2H |
InChI Key |
GMZLFEZIMUIKJP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C=S |
Origin of Product |
United States |
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